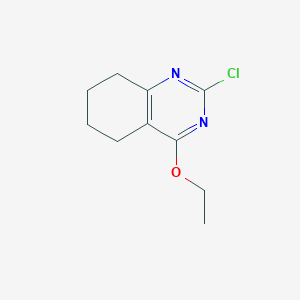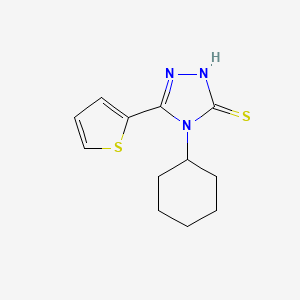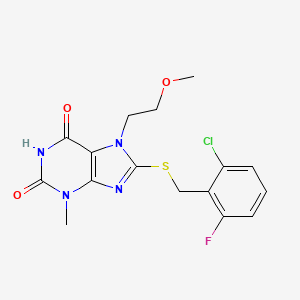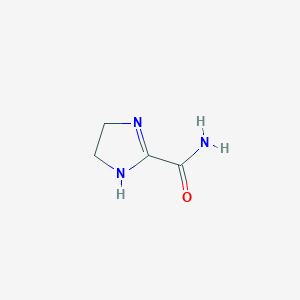
2-Chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline is a chemical compound with the molecular formula C10H13ClN2O and a molecular weight of 212.68 . It is used for research purposes .
Synthesis Analysis
The synthesis of derivatives of 5,6,7,8-tetrahydroquinazolines, which includes this compound, can be achieved using α-aminoamidines and bis-benzylidene cyclohexanones . The reaction occurs under mild conditions and yields excellent results . The newly synthesized derivatives bear protecting groups at the C2-tert-butyl moiety of a quinazoline ring, which can be easily cleaved, providing further opportunities for functionalization .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, it’s worth noting that tetrahydroquinazolines can be synthesized through reactions involving α-aminoamidines and bis-benzylidene cyclohexanones .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its boiling point, are not specified in the search results .Wissenschaftliche Forschungsanwendungen
Anticancer Agent Development
Research on derivatives of 2-Chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline has led to the discovery of compounds with significant anticancer properties. For example, studies have found that certain derivatives are potent apoptosis inducers and have high efficacy in breast and other cancer models due to excellent blood-brain barrier penetration (Sirisoma et al., 2009). Another study identified novel classes of tubulin-polymerization inhibitors targeting the colchicine site, demonstrating significant in vitro cytotoxic activity and substantial inhibition of colchicine binding, indicating potential as anticancer agents (Wang et al., 2014).
Chemosensor for Cadmium
A compound closely related to this compound was found to selectively respond to Cd2+ ions over other metal ions, indicating its potential use as a chemosensor for cadmium. This could have applications in measuring Cd2+ concentrations in waste effluent streams and food products (Prodi et al., 2001).
Synthesis of Antimicrobial Agents
Derivatives of this compound have been synthesized and tested for their antimicrobial activities, showing promising results as antimicrobial agents (El-zohry & Abd-Alla, 2007).
Novel Quinazoline Derivatives
Research into the reactivity of this compound and its use in the synthesis of novel quinazoline derivatives has expanded the potential applications of these compounds in various fields, including drug development and material science. These studies explore the behavior of the compound towards different nitrogen nucleophiles and investigate the synthesis of new derivatives with potential biological activity (El-hashash et al., 2011).
Exploration of Structure and Reactivity
Further studies have elucidated the crystal structure of related tetrahydroquinolines and explored their reactivity, providing a deeper understanding of the chemical and physical properties of these compounds. Such knowledge is crucial for designing molecules with specific functions and for the development of new materials and pharmaceuticals (Albov et al., 2004).
Safety and Hazards
Zukünftige Richtungen
The future directions for research on 2-Chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline could involve further exploration of its potential antitubercular activity . Additionally, its derivatives could be investigated for their inhibitory activity against β-glucosidase, suggesting potential applications in the treatment of diabetes .
Eigenschaften
IUPAC Name |
2-chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-2-14-9-7-5-3-4-6-8(7)12-10(11)13-9/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRWZUGSRZODMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC2=C1CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2-Anilino-1,3-thiazol-5-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B2878448.png)
![3-(1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2878449.png)
![N-(5-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2878450.png)

![1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B2878452.png)
![N-(2-ethoxyphenyl)-N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide](/img/structure/B2878453.png)






![2-bromo-5-methoxy-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzamide](/img/structure/B2878470.png)
![1-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-4-pentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2878471.png)
